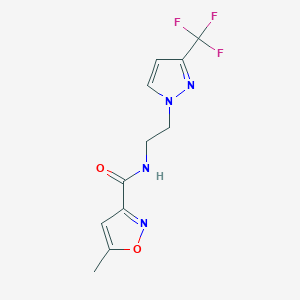

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOLAHIACHTKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:

Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.

Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.

Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.

Industrial Production Methods

Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:

Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.

Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Palladium on carbon, hydrogen gas.

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: : Conversion to more oxidized carboxylic acids or ketones.

Reduction: : Formation of simpler amide derivatives.

Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

Medicine

Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.

Industry

In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.

Wirkmechanismus

Molecular Targets and Pathways

The compound's effects are primarily mediated through its interaction with enzymes and receptors in biological systems. Its trifluoromethyl group is particularly effective in enhancing binding affinity to specific protein targets, disrupting normal biological processes. The pyrazole and isoxazole rings contribute to its overall stability and bioavailability, often targeting key metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Isoxazole Hybrids

Key Observations :

- Positional isomerism: The target compound’s 3-carboxamide (vs.

- Substituent effects: The trifluoromethyl group in the pyrazole ring enhances hydrophobicity compared to chloro or cyano substituents in compounds like 3a–3e .

- Linker flexibility : The ethyl spacer in the target compound contrasts with rigid aryl links in analogs like 3a–3p, which may reduce conformational entropy during target engagement .

Yield and Purity Considerations :

- The target compound’s synthesis may face challenges in purifying the ethyl-linked intermediate, unlike aryl-linked analogs (e.g., 3a–3p), which crystallize efficiently .

- Impurities like MM0862.03-0025 highlight the need for stringent chromatographic separation during synthesis .

Spectroscopic and Analytical Data

- ¹H-NMR Trends :

- Mass Spectrometry :

- ESI-MS of the target compound ([M+H]⁺ = 394.35) aligns with analogs like 3a ([M+H]⁺ = 403.1) .

Biologische Aktivität

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C12H14F3N3O2

- Molecular Weight : 303.25 g/mol

- CAS Number : 345637-71-0

The presence of the isoxazole ring and trifluoromethyl group contributes to its unique pharmacological properties.

Research indicates that compounds similar to 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exhibit various mechanisms of action:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies have reported IC50 values for related compounds that suggest strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Anticancer Activity : Various pyrazole derivatives display cytotoxic effects against cancer cell lines. The compound has been tested against several cancer types, showing significant inhibition of cell proliferation. For example, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF7 and A549 .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds exhibited promising results with IC50 values indicating effective inhibition of COX-2 activity:

These results suggest that the compound may act similarly by inhibiting inflammatory pathways.

Anticancer Activity

The anticancer properties were assessed through various assays on different cell lines:

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide | 0.46 | |

| A549 | Similar Pyrazole Derivative | 26 | |

| HepG2 | Another Pyrazole Derivative | 0.71 |

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Case Studies

Q & A

Basic: What are the common synthetic routes for 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyrazole intermediate (e.g., 3-(trifluoromethyl)-1H-pyrazole) via cyclization of hydrazine derivatives with trifluoromethyl ketones.

- Step 2: Functionalization of the pyrazole nitrogen with an ethyl linker using alkylation agents like bromoethylamine.

- Step 3: Coupling the modified pyrazole with 5-methylisoxazole-3-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).

- Purification: Column chromatography or recrystallization is critical for isolating the final compound in high purity (>95%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyrazole C3, methyl at isoxazole C5).

- 19F NMR to verify the presence and environment of the CF₃ group.

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]+ peak at m/z ~346.1).

- FT-IR: Identification of carboxamide C=O stretching (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.

- Catalysis: Use of Pd catalysts for efficient coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen alkylation).

- Ultrasound-Assisted Synthesis: Reduces reaction time by 30–50% and improves yield via enhanced mixing and energy transfer .

- Design of Experiments (DoE): Statistical tools like factorial design to screen variables (temperature, pH, stoichiometry) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Conflicting bioactivity results (e.g., variable IC₅₀ values in kinase assays) require:

-

Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, cell line).

-

Target Validation: Use CRISPR knockouts or siRNA to confirm on-target effects.

-

Meta-Analysis: Compare structural analogs (e.g., pyrazole-isoxazole hybrids) to identify trends.

Analog Modification Activity Trend Trifluoromethyl → Chloro Reduced hydrophobicity Lower potency Isoxazole → Oxadiazole Altered H-bonding Variable IC₅₀

Advanced: What computational methods predict the compound’s target interactions?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Focus on pyrazole’s trifluoromethyl group for hydrophobic pocket interactions.

- MD Simulations: GROMACS or AMBER to assess binding stability (RMSD < 2 Å over 100 ns).

- QSAR Models: Train datasets using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to design SAR studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with:

- Varied substituents on pyrazole (e.g., CF₃ vs. Cl, Br).

- Alternative linkers (ethyl → propyl, PEG).

- Bioactivity Testing:

- Measure IC₅₀ in enzyme assays (e.g., COX-2 inhibition).

- Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549).

- Data Analysis: Use PCA (Principal Component Analysis) to correlate structural features with activity .

Advanced: What strategies validate the compound’s mechanism of action?

Answer:

- Biochemical Assays: Direct binding studies (SPR, ITC) to quantify affinity for targets like kinases.

- Cellular Imaging: Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization.

- Omics Profiling: RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

- Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO or cyclodextrin-based formulations.

- Stability:

Advanced: How to address low reproducibility in biological assays?

Answer:

- Batch Consistency: Ensure synthetic batches are >95% pure (HPLC).

- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays).

- Inter-Lab Validation: Collaborate with independent labs to confirm key findings .

Advanced: What in silico tools prioritize analogs for synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.